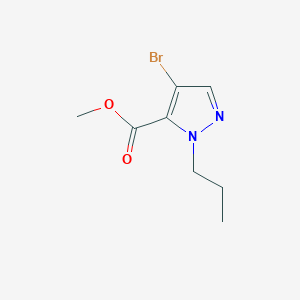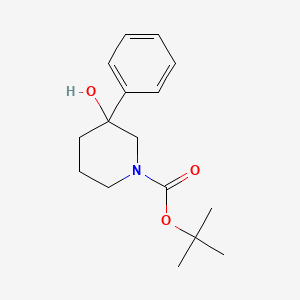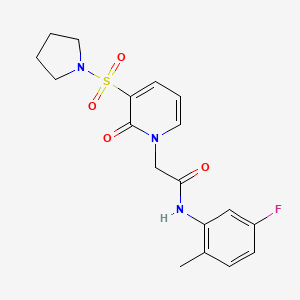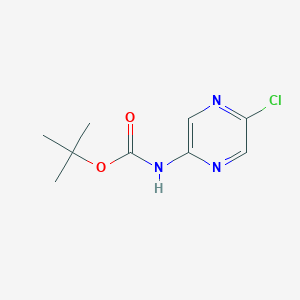![molecular formula C17H20N2O4S B2407061 2-(benzo[d]isoxazol-3-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1704632-97-2](/img/structure/B2407061.png)
2-(benzo[d]isoxazol-3-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzo[d]isoxazol-3-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a complex organic compound that belongs to the class of benzisoxazole derivatives. This compound features a benzisoxazole ring system, which is a five-membered heterocycle containing one oxygen and one nitrogen atom at adjacent positions. The presence of the methylsulfonyl group and the bicyclic structure adds to its chemical complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]isoxazol-3-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone typically involves multiple steps, starting with the construction of the benzisoxazole core. One common approach is to start with a suitable isoxazole precursor and then introduce the benzo[d]isoxazole moiety through a cyclization reaction
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methylsulfonyl group can be further oxidized under specific conditions.
Reduction: : Reduction reactions can be performed on certain functional groups within the molecule.
Substitution: : Various substitution reactions can occur, particularly at the benzisoxazole ring or the bicyclic structure.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Nucleophiles and electrophiles can be used for substitution reactions, depending on the specific functional groups present.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as various substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, benzisoxazole derivatives have shown promise in various applications, including as potential therapeutic agents. The compound's ability to interact with biological targets makes it useful in drug discovery and development.
Medicine
Medically, this compound and its derivatives have been investigated for their potential anti-inflammatory, anticancer, and antibacterial properties. Research is ongoing to determine their efficacy and safety in clinical settings.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may make it suitable for applications in pharmaceuticals, agrochemicals, and other sectors.
Mechanism of Action
The mechanism by which 2-(benzo[d]isoxazol-3-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The exact pathways and molecular interactions would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
Similar Compounds
Benzisoxazole: : Similar compounds include other benzisoxazole derivatives, which share the same core structure but may have different substituents.
Isoxazole: : Isoxazole derivatives are structurally related but lack the benzene ring present in benzisoxazole compounds.
Bicyclic Compounds: : Other bicyclic compounds with different ring systems and substituents can also be considered similar in terms of their structural complexity.
Uniqueness
What sets 2-(benzo[d]isoxazol-3-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone apart from these similar compounds is its specific combination of the benzisoxazole ring, the methylsulfonyl group, and the bicyclic structure. This unique combination may confer distinct biological and chemical properties that are not found in other compounds.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-24(21,22)13-8-11-6-7-12(9-13)19(11)17(20)10-15-14-4-2-3-5-16(14)23-18-15/h2-5,11-13H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXSDHPFNXSHOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CC3=NOC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
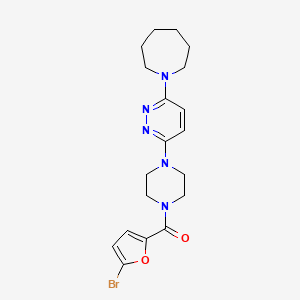
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2406981.png)
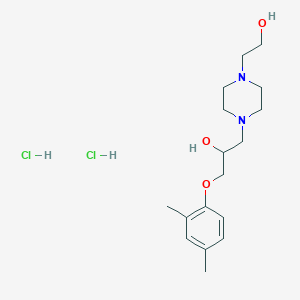
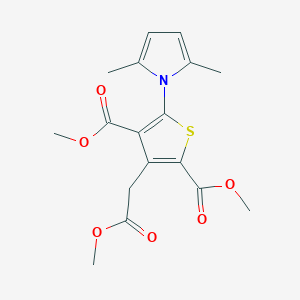
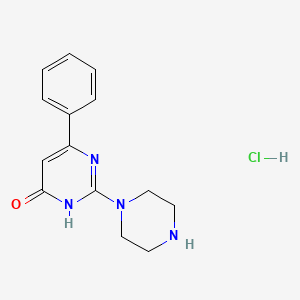
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloro-6-fluorobenzamide](/img/structure/B2406986.png)
![Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B2406987.png)

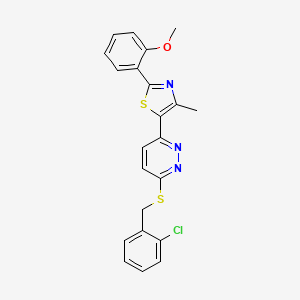
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide](/img/structure/B2406991.png)
